molecular formula C16H21N5O2 B2816640 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide CAS No. 920438-80-8

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

Cat. No. B2816640
CAS RN: 920438-80-8
M. Wt: 315.377
InChI Key: PISYQGIVKBQAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties and has been found to have a variety of potential applications in the field of biomedical research. In

Scientific Research Applications

Antibacterial and Antifungal Properties

N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, including structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against several strains of fungi. This suggests potential therapeutic applications for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Agonistic Activity on G Protein-Coupled Receptor-35

The introduction of a 1H-tetrazol-5-yl group in N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has led to the discovery of potent agonists for G protein-coupled receptor-35 (GPR35), suggesting applications in pain, inflammatory, and metabolic disease treatment. Selected compounds have shown excellent druglike properties and high agonistic potency, marking them as promising candidates for developing new GPR35 agonists (Wei et al., 2018).

Photodynamic Therapy Applications

A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted its high singlet oxygen quantum yield. The photophysical, photochemical, and fluorescence properties of this phthalocyanine, related to the tetrazole structure, make it a viable candidate for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activities

Phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, as analogs to the specified compound, have been synthesized and assessed for their antiproliferative effects on melanoma and hematopoietic cell lines. Some compounds exhibited activities competitive with sorafenib, a known Raf kinase inhibitor, indicating potential use in cancer treatment (Kim et al., 2011).

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-23-14-10-6-5-9-13(14)16(22)17-11-15-18-19-20-21(15)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQGIVKBQAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.